Apo-12'-lycopenal
Overview
Description
Apo-12’-lycopenal is an innovative biomedical medication derived from lycopene . Lycopene is an innate chromatic compound abundantly present in botanical produce . This substance exhibits antioxidant and anti-inflammatory attributes . It promotes adipocyte differentiation via peroxisome proliferator-activated receptor gamma activation .
Molecular Structure Analysis
Lycopene, from which Apo-12’-lycopenal is derived, is an unsaturated acyclic hydrocarbon . It is an open-polyene chain lacking the b-ionone ring structure . The synthetic lycopene contains approximately 70% of all-trans-lycopene, up to 23% of 5-cis-lycopene, and minor quantities of other cis-isomers .Chemical Reactions Analysis
The current literature suggests that the majority of lycopene is cleaved eccentrically by BCO2 . Single nucleotide polymorphisms and dietary fat influence lycopene absorption and thus modify its health effects .Physical And Chemical Properties Analysis
Apo-12’-lycopenal occurs as a red to dark violet crystalline powder . It is insoluble in water and nearly insoluble in methanol and ethanol, but is freely soluble in chloroform and tetrahydrofuran . A 1% solution of lycopene in chloroform is clear and has intensive orange-red colour .Scientific Research Applications
Apo-12'-lycopenal and Adipocyte Differentiation
Apo-12'-lycopenal, a metabolite of lycopene, has shown potential in promoting adipocyte differentiation. A study by Takahashi et al. (2018) found that apo-12'-lycopenal selectively activates peroxisome proliferator-activated receptor γ (PPARγ), a key regulator in glucose and lipid metabolism. This activation leads to increased adipocyte differentiation, higher mRNA levels of PPARγ, enhanced adiponectin secretion, and improved insulin-stimulated glucose uptake in 3T3-L1 cells. These findings suggest that apo-12'-lycopenal could play a significant role in metabolic processes related to adipose tissue and glucose metabolism (Takahashi et al., 2018).
Presence in Foods and Human Plasma
Research has identified the presence of various apo-lycopenals, including apo-12'-lycopenal, in raw and processed foods, as well as in human plasma. Kopec et al. (2010) developed a method to detect and quantify apo-lycopenals in different food sources and human plasma, revealing that these metabolites are widely present and suggesting their potential biological significance (Kopec et al., 2010).
Mechanism of Action
Safety and Hazards
Apo-12’-lycopenal is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3/b8-7+,16-10+,19-11+,22-13+,23-17+,24-18+,25-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKROHWZDNWNMY-MSWJQUEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apo-12'-lycopenal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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